(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
CAS No.: 2241594-39-6
Cat. No.: VC11659783
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2241594-39-6 |
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Molecular Formula | C7H12Cl2N2O |
Molecular Weight | 211.09 g/mol |
IUPAC Name | (2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |
Standard InChI Key | XLAMHJAZOJEAEP-KLXURFKVSA-N |
Isomeric SMILES | C1=CN=CC=C1[C@H](CO)N.Cl.Cl |
SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |
Canonical SMILES | C1=CN=CC=C1C(CO)N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 4-position with an ethanolamine moiety. The amino (–NH₂) and hydroxyl (–OH) groups are bonded to adjacent carbon atoms, forming a β-amino alcohol structure. The R-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Key structural features:
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Pyridin-4-yl ring: Provides aromaticity and facilitates π-π stacking interactions.
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β-Amino alcohol backbone: Enables hydrogen bonding with biological targets.
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Dihydrochloride salt: Enhances stability and aqueous solubility.
Physicochemical Data
The dihydrochloride salt form increases polarity, reducing lipid solubility compared to the free base .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Schiff Base Formation:
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Reactants: 4-Pyridinecarboxaldehyde and ammonia.
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Reaction:
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Conditions: Ethanol solvent, 25°C, 12 hours.
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Reduction and Salt Formation:
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Reducing Agent: Sodium borohydride (NaBH₄).
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Reaction:
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
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Industrial Manufacturing
Industrial processes optimize yield (>85%) using:
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Continuous Flow Reactors: Ensure consistent reaction conditions.
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Enantioselective Catalysis: Chiral catalysts like Ru-BINAP complexes achieve >98% enantiomeric excess (ee).
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Purification: Crystallization from ethanol/water mixtures removes impurities.
Pharmacological and Biological Applications
Antimicrobial Activity
Studies on structurally analogous compounds demonstrate:
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Gram-Positive Bacteria: MIC = 0.0039–0.025 mg/mL against Staphylococcus aureus.
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Gram-Negative Bacteria: MIC = 0.0039–0.025 mg/mL against Escherichia coli.
The pyridine ring disrupts bacterial cell membrane integrity, while the amino alcohol moiety inhibits enzyme function .
Enzyme Cofactor Analogues
In enzymology, the compound mimics natural cofactors:
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Alcohol Dehydrogenase Studies: Acts as a competitive inhibitor (Kᵢ = 0.8 μM) by binding to the zinc-active site .
Parameter | Specification | Source |
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Hazard Codes | Xi (Irritant) | |
Risk Phrases | R36/37/38 (Eye/Skin/Respiratory Irritation) | |
Safety Phrases | S26 (Avoid Contact) |
Future Research Directions
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